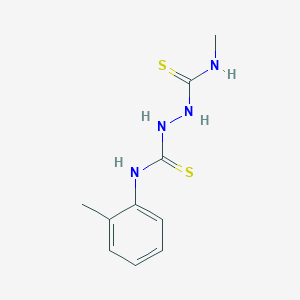
N-methyl-N'-(2-methylphenyl)hydrazine-1,2-dicarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound with a complex structure that includes both hydrazine and thioamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of N-methylhydrazine with 2-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
科学研究应用
N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
作用机制
The mechanism of action of N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This interaction is facilitated by the reactive hydrazine and thioamide groups, which can undergo nucleophilic addition and substitution reactions .
相似化合物的比较
Similar Compounds
N-methyl-N-phenylhydrazine: Similar structure but lacks the thioamide group.
N-ethyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide: Similar but with an ethyl group instead of a methyl group.
1-Methyl-1-phenylhydrazine: Similar but lacks the thioamide group
Uniqueness
N-methyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is unique due to the presence of both hydrazine and thioamide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and biomedical research .
属性
分子式 |
C10H14N4S2 |
|---|---|
分子量 |
254.4 g/mol |
IUPAC 名称 |
1-methyl-3-[(2-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C10H14N4S2/c1-7-5-3-4-6-8(7)12-10(16)14-13-9(15)11-2/h3-6H,1-2H3,(H2,11,13,15)(H2,12,14,16) |
InChI 键 |
JGVXJSJEEAPBCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=S)NNC(=S)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


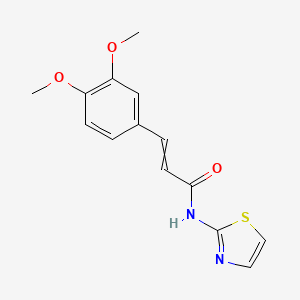
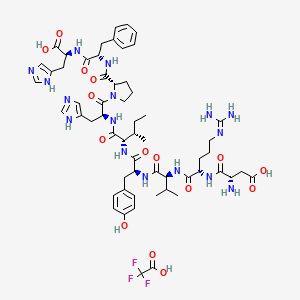
![methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)
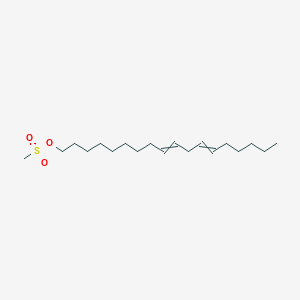
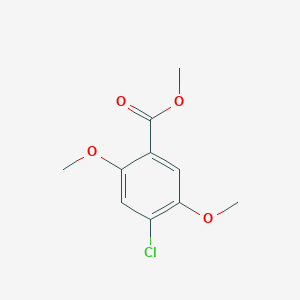
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)
![2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12456468.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)
![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
methanol](/img/structure/B12456494.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
